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Compound of Interest

Compound Name: (R)-V-0219 hydrochloride

Cat. No.: B10854729

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of the
enantiomers of V-0219, a novel, orally active positive allosteric modulator (PAM) of the
glucagon-like peptide-1 receptor (GLP-1R).[1][2] V-0219 has demonstrated significant potential
in preclinical models for the treatment of "diabesity," a term referring to diabetes occurring in
the context of obesity.[3][4] As a chiral molecule, understanding the distinct pharmacokinetic
profiles of its (R)- and (S)-enantiomers is crucial for its development as a therapeutic agent.

Pharmacokinetic Data Summary

While detailed pharmacokinetic data for the individual (R)- and (S)-enantiomers of V-0219 are
not publicly available, studies on the racemic mixture (referred to as compound 9) provide
valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile. In
vitro experiments revealed that both the (R)- and (S)-enantiomers exhibit comparable efficacy
in potentiating calcium fluxes in cells expressing the GLP-1R.[1][5] Based on this comparable
in vitro activity, the in vivo efficacy studies were primarily conducted using the (S)-enantiomer,
which demonstrated oral activity in animal models.[1][3][5]

The following table summarizes the in vivo pharmacokinetic data for racemic V-0219 in rats.[5]
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Parameter Intravenous (2 mglkg) Oral (10 mg/kg)
Tmax (h) - 0.83

Cmax (ng/mL) - 1043

CO (ng/mL) 1180

AUCO-t (ng-h/mL) 1795 4598

AUCO-inf (ng-h/mL) 1813 4661

t1/2 (h) 2.8 3.1

Oral Bioavailability (F%) \multicolumn{2}Hc K39}

Data represents mean = SD (n=4).

Experimental Protocols

The pharmacokinetic profile of racemic V-0219 was determined in male Wistar rats.[5] The
following is a summary of the likely experimental methodology based on standard preclinical
pharmacokinetic studies.

In Vivo Pharmacokinetic Study in Rats

Animal Model: Male Wistar rats were used for the study.[5]
Drug Administration:

 Intravenous (IV): A single dose of 2 mg/kg of racemic V-0219 was administered
intravenously.[5]

e Oral (PO): A single dose of 10 mg/kg of racemic V-0219 was administered orally.[5]
Blood Sampling:
e Blood samples were collected at predetermined time points following drug administration.

o Plasma was separated from the blood samples by centrifugation.
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Sample Analysis:

e The concentration of V-0219 in the plasma samples was quantified using a validated
analytical method, likely high-performance liquid chromatography-tandem mass
spectrometry (HPLC-MS/MS), which is a standard for such studies.

Pharmacokinetic Analysis:

e Pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life (t1/2) were calculated
from the plasma concentration-time data using non-compartmental analysis.

» Oral bioavailability was determined by comparing the AUC after oral administration to the
AUC after intravenous administration.[5]

Visualizations
Experimental Workflow for Pharmacokinetic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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